molecular formula C11H9F2NO2S2 B6539975 2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060352-50-2

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6539975
CAS RN: 1060352-50-2
M. Wt: 289.3 g/mol
InChI Key: ZBQGLPYIMBYGLY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiophene), the polar sulfonamide group, and the electronegative fluorine atoms. These features could influence its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and influence its reactivity. The polar sulfonamide group could enhance its solubility in polar solvents.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s challenging to provide details about its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. These could be in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties and reactivity .

properties

IUPAC Name

2,5-difluoro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGLPYIMBYGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

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